Ethyl 8-cyclopentyl-8-oxooctanoate
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Overview
Description
Ethyl 8-cyclopentyl-8-oxooctanoate is an organic compound with the molecular formula C15H26O3. It is a colorless oil that is used in various chemical applications. The compound is characterized by the presence of a cyclopentyl group and an ester functional group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-cyclopentyl-8-oxooctanoate typically involves the esterification of 8-cyclopentyl-8-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-cyclopentyl-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: 8-cyclopentyl-8-oxooctanoic acid.
Reduction: 8-cyclopentyl-8-hydroxyoctanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-cyclopentyl-8-oxooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 8-cyclopentyl-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes or receptors in biological systems. The cyclopentyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl 8-cyclopentyl-8-oxooctanoate can be compared with other similar compounds such as:
Ethyl 8-oxooctanoate: Lacks the cyclopentyl group, resulting in different chemical properties and reactivity.
Cyclopentyl 8-oxooctanoate: Has a different ester group, leading to variations in its chemical behavior.
8-cyclopentyl-8-oxooctanoic acid: The acid form of the compound, which has different solubility and reactivity characteristics.
This compound is unique due to the presence of both the cyclopentyl group and the ester functional group, which confer distinct chemical and physical properties .
Properties
IUPAC Name |
ethyl 8-cyclopentyl-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-2-18-15(17)12-6-4-3-5-11-14(16)13-9-7-8-10-13/h13H,2-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDSEVOOZBEPIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645653 |
Source
|
Record name | Ethyl 8-cyclopentyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-09-5 |
Source
|
Record name | Ethyl 8-cyclopentyl-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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